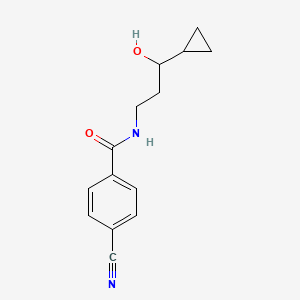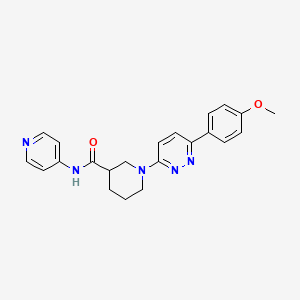
N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The three-dimensional geometry of similar compounds has been determined by density functional theory calculations in the gas phase . Thus, the geometrical properties such as the bond lengths, bond angles, and dihedral bond angles have been determined in the optimized molecular configuration . Also, the HOMO-LUMO energies were calculated .Applications De Recherche Scientifique
Class III Antiarrhythmic Activity
N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide derivatives have been explored for their potential Class III antiarrhythmic activity. In a study, a series of compounds demonstrated potent Class III activity without affecting conduction, both in vitro and in vivo. These compounds, particularly those with a 2-aminobenzimidazole group, showed promising results in increasing the ventricular fibrillation threshold and restoring sinus rhythm, highlighting their potential as specific blockers of the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).
Carbonic Anhydrase Inhibition for Tumor Targeting
The sulfonamide functionality in benzimidazole derivatives, including N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, has been identified as a potent inhibitor of human carbonic anhydrase isoforms IX and XII, which are associated with tumors. These inhibitors demonstrate high specificity and potency, suggesting their utility in targeting tumor-associated carbonic anhydrases for therapeutic applications (Uslu et al., 2019).
Antimicrobial Activity
Research on N-sulfonamide 2-pyridone derivatives, which share a core structural similarity with N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, has shown significant antimicrobial activities against a variety of bacterial and fungal strains. These compounds have been evaluated for their dual inhibitory action on dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, presenting a new avenue for antimicrobial therapy (Azzam et al., 2020).
Anti-Tubercular Studies
Sulfonamides, including derivatives of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, have been explored for their antibacterial activity, particularly against Mycobacterium tuberculosis. Novel 10-phenylsulfonyl-2-substituted-4,10 dihydrobenzo[4,5]imidazo[1,2- a]pyrimidin-4-one derivatives have been synthesized and shown to exhibit promising in vitro anti-tuberculosis activities, highlighting the potential of sulfonamides in anti-tubercular therapy (Jagannath & Krishnamurthy, 2021).
Propriétés
IUPAC Name |
N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-14-16-12-7-6-11(8-13(12)17-14)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXQRXFWENSVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333000 |
Source


|
| Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
CAS RN |
801224-59-9 |
Source


|
| Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)
![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)



![7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2871935.png)



![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2871939.png)
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2871940.png)
![1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B2871941.png)
